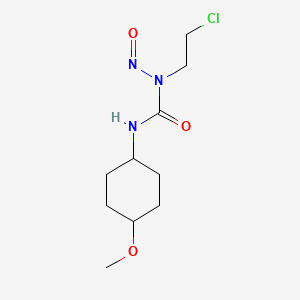
Urea, 1-(2-chloroethyl)-3-(4-methoxycyclohexyl)-1-nitroso-, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1-(2-chloroethyl)-3-(4-methoxycyclohexyl)-1-nitroso-, (Z)- is a chemical compound with the molecular formula C10H19ClN2O2 This compound is known for its unique structural features, which include a nitroso group, a chloroethyl group, and a methoxycyclohexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-(2-chloroethyl)-3-(4-methoxycyclohexyl)-1-nitroso-, (Z)- typically involves the reaction of 2-chloroethylamine with 4-methoxycyclohexyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The nitroso group is introduced through a subsequent reaction with a nitrosating agent such as sodium nitrite in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, 1-(2-chloroethyl)-3-(4-methoxycyclohexyl)-1-nitroso-, (Z)- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form a nitro group.
Reduction: The nitroso group can be reduced to form an amine group.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as sodium azide and potassium cyanide are commonly used.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Applications De Recherche Scientifique
Urea, 1-(2-chloroethyl)-3-(4-methoxycyclohexyl)-1-nitroso-, (Z)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Urea, 1-(2-chloroethyl)-3-(4-methoxycyclohexyl)-1-nitroso-, (Z)- involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and disruption of cellular processes. The chloroethyl group can also participate in alkylation reactions, further contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Urea, 1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitroso-
- Urea, 1-(2-chloroethyl)-3-(4-ethoxycyclohexyl)-1-nitroso-
- Urea, 1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitroso-
Uniqueness
Urea, 1-(2-chloroethyl)-3-(4-methoxycyclohexyl)-1-nitroso-, (Z)- is unique due to the presence of the methoxy group on the cyclohexyl ring, which can influence its chemical reactivity and biological activity
Propriétés
Numéro CAS |
61137-48-2 |
|---|---|
Formule moléculaire |
C10H18ClN3O3 |
Poids moléculaire |
263.72 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-3-(4-methoxycyclohexyl)-1-nitrosourea |
InChI |
InChI=1S/C10H18ClN3O3/c1-17-9-4-2-8(3-5-9)12-10(15)14(13-16)7-6-11/h8-9H,2-7H2,1H3,(H,12,15) |
Clé InChI |
OFRJHUDMLXBUDY-UHFFFAOYSA-N |
SMILES canonique |
COC1CCC(CC1)NC(=O)N(CCCl)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Oxan-2-yl)oxy]-4-(sulfanylmethyl)furan-2(5H)-one](/img/structure/B14593261.png)
![2-Chloro-1-[(4-methoxyphenyl)sulfanyl]-4-(trifluoromethyl)benzene](/img/structure/B14593266.png)
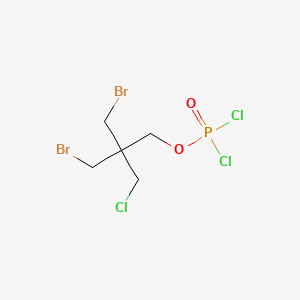
![Methyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazinecarboxylate](/img/structure/B14593275.png)
![6-[2-(4-Nitrophenyl)hydrazinylidene]-3-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14593279.png)
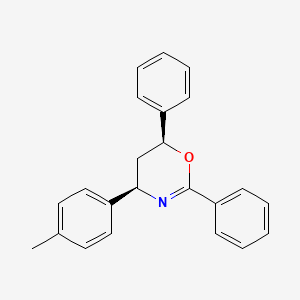
![2,2'-(Ethene-1,2-diyl)bis[5-(1-benzofuran-2-yl)-1,3,4-oxadiazole]](/img/structure/B14593296.png)
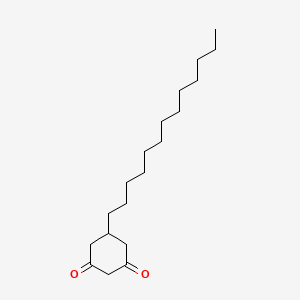
![1-(4-Chlorophenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methanimine](/img/structure/B14593309.png)
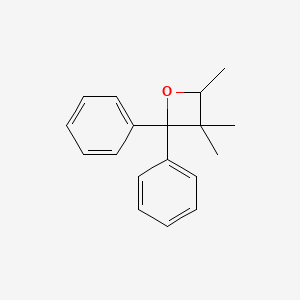
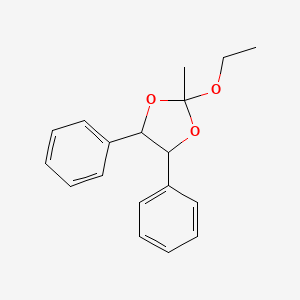
![Acetamide, N-[2-[(2-oxo-2-phenylethyl)thio]phenyl]-](/img/structure/B14593323.png)
![Trimethyl{[1-(2,4,6-trimethoxyphenyl)prop-2-yn-1-yl]oxy}silane](/img/structure/B14593328.png)
![4-[(4-Octylphenyl)ethynyl]benzonitrile](/img/structure/B14593337.png)
